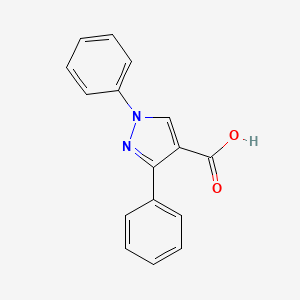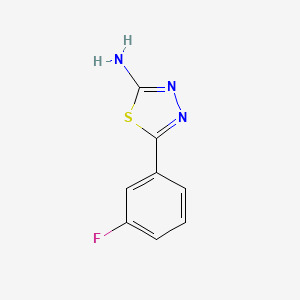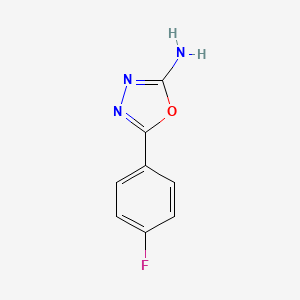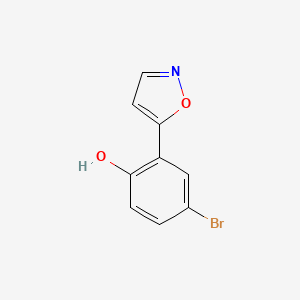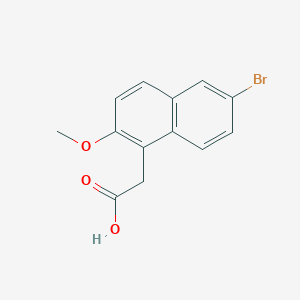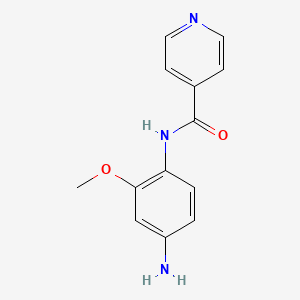![molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3](/img/structure/B1331714.png)
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound with the linear formula C15H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of phenols like 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Chemical Reactions Analysis
Ethers, such as 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación
Environmental Contaminant Degradation
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, due to its structural resemblance to p-nitrophenol (4-NP), may have relevance in environmental science, particularly in the degradation of environmental contaminants. Studies on 4-NP, a recognized environmental pollutant, have led to the discovery of microbial pathways capable of degrading such compounds. For instance, Rhodococcus opacus SAO101 has been identified to degrade 4-NP via a novel degradation gene cluster, suggesting potential microbial applications in bioremediation efforts to address pollutants structurally related to 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol (Kitagawa, Kimura, & Kamagata, 2004).
Antioxidant Activity Analysis
The compound's structure, featuring a phenolic hydroxyl group, suggests potential antioxidant properties. Research on phenolic acids, including those with methoxy and carboxylic acid groups, indicates that these structures can significantly enhance antioxidant activities. This suggests that 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol might also possess antioxidant capabilities, contributing to its scientific research applications in studying oxidative stress and potential protective effects against cellular damage (Chen et al., 2020).
Synthetic and Catalytic Applications
The synthetic pathways leading to compounds like 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, and their derivatives, have significant implications in synthetic chemistry. For example, the synthesis of 2-ethoxy-4-amino-phenol from o-dihydroxybenzene and ethanol, involving substitution and nitration reactions, highlights the compound's role in the development of new synthetic methods and potential applications in catalysis and material science (Wang Yu, 2005).
Propiedades
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIQLKTZKVZAJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol | |
CAS RN |
90922-85-3 |
Source


|
| Record name | NSC122821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

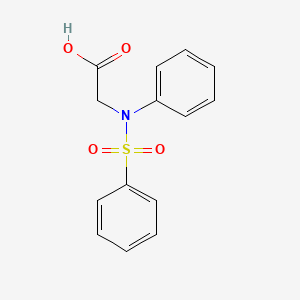
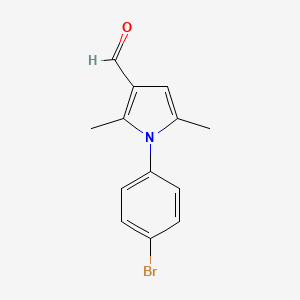
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
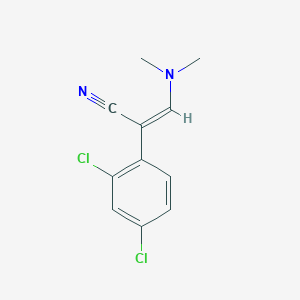
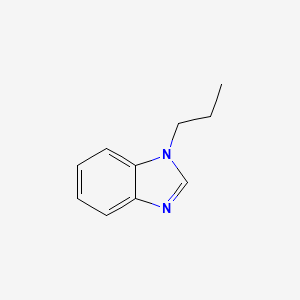
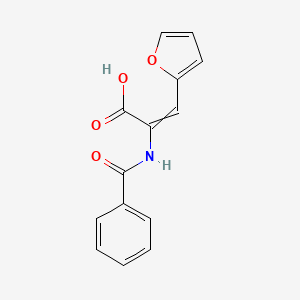

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)
